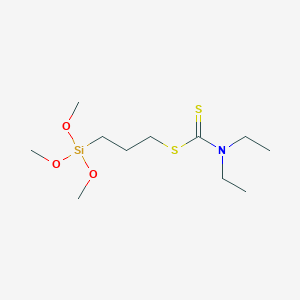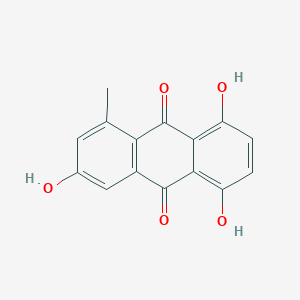
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid is a complex organic compound with the molecular formula C22H38O4 It is characterized by the presence of ethenyl and dimethyl groups along with a long carbon chain and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the ethenyl and dimethyl groups. Common synthetic routes include:
Alkylation Reactions: Introduction of alkyl groups to form the desired carbon chain.
Oxidation Reactions: Conversion of intermediate compounds to carboxylic acids.
Vinylation Reactions: Introduction of the ethenyl group through reactions with vinyl halides or vinyl ethers.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, such as aldehydes or ketones.
Reduction: Reduction of carboxylic acid groups to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Modulating enzyme activity and influencing metabolic pathways.
Interaction with Receptors: Affecting signal transduction and cellular responses.
Chemical Modifications: Undergoing chemical transformations that alter its activity and function.
Vergleich Mit ähnlichen Verbindungen
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid can be compared with other similar compounds, such as:
11-Ethenyl-5,14-dimethyloctadec-8-enoic acid: Lacks one carboxylic acid group, leading to different chemical properties and reactivity.
5,14-Dimethyloctadec-8-enedioic acid: Lacks the ethenyl group, affecting its chemical behavior and applications.
11-Ethenyl-5-methyloctadec-8-enedioic acid: Has one less methyl group, resulting in variations in its chemical and physical properties.
Eigenschaften
CAS-Nummer |
188777-76-6 |
|---|---|
Molekularformel |
C22H38O4 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
11-ethenyl-5,14-dimethyloctadec-8-enedioic acid |
InChI |
InChI=1S/C22H38O4/c1-4-20(17-16-19(3)12-9-15-22(25)26)13-7-5-6-10-18(2)11-8-14-21(23)24/h4-5,7,18-20H,1,6,8-17H2,2-3H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
LUKGXQJRYVIIIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(=O)O)CCC=CCC(CCC(C)CCCC(=O)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)

![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)

![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)
